2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-chloromethyl-
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Overview
Description
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-chloromethyl- is a unique organosilicon compound. It belongs to the class of silatranes, which are known for their tricyclic structure and significant biological activity
Preparation Methods
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-chloromethyl- typically involves the reaction of silatrane HSi(OCH2CH2)3N with mercury (II) salts (HgX2) where X can be OCOMe, OCOCF3, OCOCCl3, SCN, or Br . This reaction yields the corresponding 1-substituted silatranes in good yields. The reaction conditions often require careful control of temperature and the use of specific solvents to ensure high purity and yield of the desired product.
Chemical Reactions Analysis
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-chloromethyl- undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with different nucleophiles, leading to the substitution of the chloromethyl group with other functional groups.
Oxidation and Reduction: The silicon atom in the compound can participate in oxidation and reduction reactions, altering the oxidation state of silicon and forming different products.
Complex Formation: The compound can form complexes with various metal ions, which can be utilized in catalysis and other applications.
Scientific Research Applications
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-chloromethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-chloromethyl- involves its interaction with various molecular targets. The silicon atom in the compound can form bonds with different atoms, leading to the formation of stable complexes. These complexes can interact with biological molecules, altering their function and activity . The compound’s tricyclic structure also allows it to fit into specific molecular sites, enhancing its biological activity .
Comparison with Similar Compounds
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-chloromethyl- can be compared with other silatranes, such as:
1-Methoxy-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane: This compound has a methoxy group instead of a chloromethyl group, which alters its reactivity and applications.
1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane: The presence of a phenyl group in this compound provides different chemical and biological properties compared to the chloromethyl derivative.
The uniqueness of 2,8,9-Trioxa-5-aza-1-silabicyclo(33
Properties
CAS No. |
81382-20-9 |
---|---|
Molecular Formula |
C7H12ClNO4Si |
Molecular Weight |
237.71 g/mol |
IUPAC Name |
1-(chloromethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one |
InChI |
InChI=1S/C7H12ClNO4Si/c8-6-14-11-3-1-9(2-4-12-14)5-7(10)13-14/h1-6H2 |
InChI Key |
YKVBLHUJBYGRLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Si]2(OCCN1CC(=O)O2)CCl |
Origin of Product |
United States |
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